
N,N-diethylethanimidamide;thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanimidamide;thiophene-2-carboxylic acid: is a compound that combines two distinct chemical structures: an amidine group and a thiophene carboxylic acid. The amidine group is known for its basic properties, while the thiophene ring is a sulfur-containing heterocycle that is widely studied for its electronic properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amidine Synthesis: The amidine group can be synthesized through the reaction of nitriles with amines under acidic or basic conditions. For example, N,N-diethylethanimidamide can be prepared by reacting ethyl cyanide with diethylamine in the presence of an acid catalyst.
Thiophene Carboxylic Acid Synthesis: Thiophene-2-carboxylic acid can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production of these compounds often involves large-scale reactions using optimized conditions to maximize yield and purity. For example, the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters, is commonly used for the synthesis of thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Thiophene-2-carboxylic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The amidine group can be reduced to form amines.
Substitution: Both the amidine and thiophene groups can participate in substitution reactions. For example, electrophilic substitution on the thiophene ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as building blocks for the synthesis of more complex molecules.
Catalysis: Thiophene derivatives are used as ligands in catalytic reactions.
Biology:
Pharmacology: Thiophene-2-carboxylic acid derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Medicine:
Drug Development: The amidine group is a key pharmacophore in many drugs, contributing to their binding affinity and specificity.
Industry:
Mecanismo De Acción
The mechanism of action of N,N-diethylethanimidamide;thiophene-2-carboxylic acid depends on its specific application. In biological systems, the amidine group can interact with various enzymes and receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
Thiophene-3-carboxylic acid: Another thiophene derivative with similar electronic properties but different substitution patterns.
N,N-dimethylethanimidamide: A similar amidine compound with different alkyl groups.
Uniqueness: N,N-diethylethanimidamide;thiophene-2-carboxylic acid is unique due to the combination of the amidine and thiophene carboxylic acid groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
IUPAC Name |
N,N-diethylethanimidamide;thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C5H4O2S/c1-4-8(5-2)6(3)7;6-5(7)4-2-1-3-8-4/h7H,4-5H2,1-3H3;1-3H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWBZPAYPYVZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)C.C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
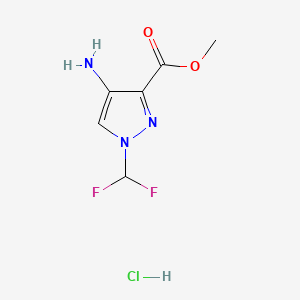
![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)
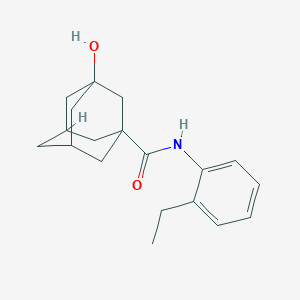
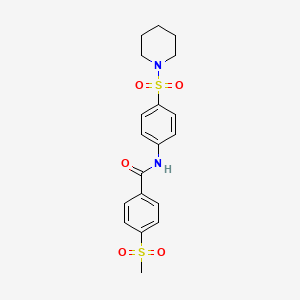
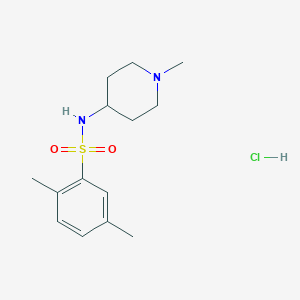
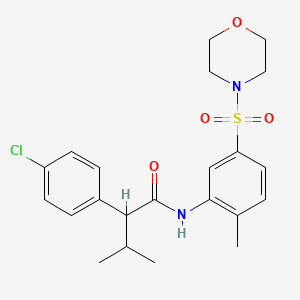
![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
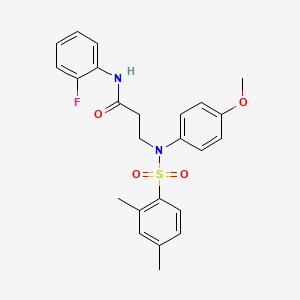
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)

![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
